Himgaline
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C20H31NO2 |
|---|---|
Molecular Weight |
317.5 g/mol |
IUPAC Name |
(1R,2S,5R,10S,11S,14R,16S,19R)-16-methyl-15-azahexacyclo[10.7.1.02,11.02,15.05,10.014,19]icosane-1,4-diol |
InChI |
InChI=1S/C20H31NO2/c1-11-6-7-15-16-8-12-9-20(15,23)19(21(11)16)10-17(22)13-4-2-3-5-14(13)18(12)19/h11-18,22-23H,2-10H2,1H3/t11-,12?,13+,14+,15+,16+,17?,18-,19-,20+/m0/s1 |
InChI Key |
AGKXKKZYQAPZDW-QYTVSKHCSA-N |
Isomeric SMILES |
C[C@H]1CC[C@@H]2[C@@H]3N1[C@]45[C@]2(CC(C3)[C@H]4[C@@H]6CCCC[C@H]6C(C5)O)O |
Canonical SMILES |
CC1CCC2C3N1C45C2(CC(C3)C4C6CCCCC6C(C5)O)O |
Origin of Product |
United States |
Advanced Structural Elucidation and Stereochemical Determination of Himgaline
Spectroscopic Methodologies for Structural Assignment
Spectroscopic techniques played a crucial role in establishing the gross structure of himgaline by providing detailed information about its functional groups, connectivity, and molecular weight. The primary methods employed included Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy. These techniques are fundamental tools in organic chemistry for the identification and characterization of complex molecules sgs-institut-fresenius.desolubilityofthings.comopenaccessjournals.comegyankosh.ac.inlehigh.edu.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for elucidating the carbon-hydrogen framework and the arrangement of atoms within a molecule sgs-institut-fresenius.desolubilityofthings.comopenaccessjournals.comegyankosh.ac.inlehigh.edu. Both ¹H and ¹³C NMR spectroscopy were critical in determining the structure of this compound. Analysis of chemical shifts, splitting patterns, and coupling constants in the ¹H NMR spectrum provided information about the different types of protons and their neighboring environments. The ¹³C NMR spectrum revealed the distinct carbon atoms present in the molecule, aiding in the construction of the carbon skeleton nih.govacs.orgacs.orgnih.gov. Comparison of NMR data between natural this compound and synthesized samples or derivatives was used to confirm structural assignments nih.govnih.govscispace.com.
Mass Spectrometry (MS)
Mass spectrometry provides information regarding the molecular weight and fragmentation pattern of a compound, which is vital for determining its molecular formula and identifying structural subunits sgs-institut-fresenius.desolubilityofthings.comopenaccessjournals.comegyankosh.ac.inlehigh.edu. High-resolution electron ionization mass spectrometry (HREIMS) was utilized to determine the precise molecular formula of this compound acs.org. The fragmentation pattern observed in the mass spectrum offered clues about the connectivity of different parts of the molecule.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
IR spectroscopy is primarily used to identify the functional groups present in a molecule by detecting characteristic vibrational frequencies sgs-institut-fresenius.desolubilityofthings.comopenaccessjournals.comegyankosh.ac.inlehigh.edu. While specific IR data for this compound were not detailed in the reviewed literature, this technique would have been applied to confirm the presence of key functional groups such as hydroxyl and amine moieties within the structure. UV-Vis spectroscopy provides information about electronic transitions and the presence of conjugated systems sgs-institut-fresenius.desolubilityofthings.comopenaccessjournals.comegyankosh.ac.inlehigh.edu. The UV-Vis spectrum of this compound would have been analyzed to identify any chromophores or extended pi systems within its complex ring system.
X-ray Crystallographic Analysis for Absolute Configuration Determination
While spectroscopic methods are powerful for determining the two-dimensional structure and relative stereochemistry, X-ray crystallography is the definitive method for establishing the absolute configuration of a crystalline compound solubilityofthings.comopenaccessjournals.comegyankosh.ac.inscribd.commit.eduresearchgate.net. Single-crystal X-ray diffraction analysis was successfully performed on this compound, which allowed for the unambiguous determination of its absolute stereochemistry acs.orgresearchgate.netresearchgate.netcapes.gov.br. This technique relies on the diffraction pattern produced when X-rays interact with the electrons in a crystal lattice. By analyzing the intensities and angles of the diffracted beams, the three-dimensional arrangement of atoms, including the absolute configuration at each chiral center, can be determined mit.eduresearchgate.net. The determination of the absolute configuration of this compound was crucial for understanding its biological properties and for guiding synthetic efforts researchgate.netcapes.gov.br.
Confirmation via Chemical Degradation and Semisynthesis of Derivatives
Chemical degradation and semisynthesis played a significant role in confirming the proposed structure and stereochemistry of this compound sgs-institut-fresenius.deacs.orgscribd.com. Classical chemical degradation techniques involved breaking down this compound into smaller, known compounds whose structures were already established. For instance, oxidative elimination of this compound using 70% nitric acid yielded GB13, a related Galbulimima alkaloid researchgate.net. The structural relationship between this compound and its degradation products provided crucial evidence supporting the assigned structure.
Semisynthesis involved the preparation of this compound or its derivatives from other Galbulimima alkaloids with known structures. Semisynthesis of this compound from GB13 has been reported, further validating the structural and stereochemical assignments nih.govscispace.comresearchgate.net. These chemical interconversions served as powerful confirmation methods, linking the structure of this compound to the established structures of other members of the alkaloid family.
Biosynthetic Hypotheses and Pathways of Himgaline
Proposed Biogenetic Precursors and Intermediates
Early hypotheses regarding the biogenesis of Galbulimima alkaloids, including himgaline, suggested their derivation from relatively simple building blocks: acetate (B1210297) units, pyruvate (B1213749), and ammonia (B1221849). escholarship.org This implies a polyketide origin for a significant portion of the carbon skeleton, with pyruvate and ammonia contributing nitrogen and additional carbon atoms.
A widely discussed intermediate in the proposed biosynthesis of Galbulimima alkaloids is a putative polyene structure. acs.org This acyclic or partially cyclized precursor is hypothesized to undergo intramolecular cyclization reactions, such as Diels-Alder cycloaddition, to establish the core polycyclic ring systems characteristic of these alkaloids. acs.org
Within the Galbulimima alkaloid family, studies have indicated potential biosynthetic relationships between different members. For instance, GB13 (a Class III alkaloid) has been identified as a known precursor to this compound in synthetic contexts, suggesting a possible precursor-product relationship in the biological pathway as well. organic-chemistry.org The conversion of GB13 to this compound in synthetic schemes supports the idea that similar late-stage intermediates may exist in the plant's biosynthetic route.
Enzymatic Transformations and Biosynthetic Cascade Models
While specific enzymes catalyzing the steps in this compound biosynthesis have not been extensively characterized, the proposed biogenetic pathway implies a series of enzymatic transformations. These would likely include steps such as:
Formation of polyketide chains from acetate units.
Incorporation of pyruvate and ammonia.
Formation of the key polyene intermediate.
Intramolecular cyclization reactions, potentially enzyme-catalyzed Diels-Alder reactions, to form the foundational ring system. acs.org
Further modifications, including reductions, oxidations, and methylations, to arrive at the final this compound structure. organic-chemistry.org
The conversion of GB13 to this compound in synthetic studies, involving reactions like reduction with triacetoxyborohydride (B8407120), suggests that similar reductive steps may occur enzymatically in the plant to form the final hexacyclic structure of this compound from a less cyclized precursor like GB13. organic-chemistry.org
Due to the complexity of the this compound structure and the limited direct studies on the enzymes involved, detailed biosynthetic cascade models within the plant are largely speculative and based on chemical plausibility and biomimetic syntheses.
Comparative Biogenesis within the Galbulimima Alkaloid Family
The Galbulimima alkaloids are classified into different groups based on their structural connectivity. This compound belongs to Class III. escholarship.orgnih.gov The proposed biogenesis from common precursors like acetate, pyruvate, and ammonia, leading to a putative polyene intermediate, suggests a shared early biosynthetic pathway for the different alkaloid classes. escholarship.orgacs.org
The structural diversity observed within the Galbulimima family is hypothesized to arise from regiodivergent cyclization of this common polyene precursor. acs.org Different modes of intramolecular Diels-Alder cycloaddition or other cyclization events, potentially controlled by specific enzymes, could lead to the distinct core skeletons observed in Class I (e.g., Himbacine, Himbeline), Class II (e.g., Himandrine, Himandravine, Himgravine), Class III (e.g., this compound, GB13), and Class IV alkaloids. scribd.comacs.orgnih.govnih.govwikipedia.orgwikipedia.orgnih.govmit.eduorganic-chemistry.org Subsequent tailoring modifications would then lead to the specific alkaloids within each class. The relationship between GB13 and this compound exemplifies a potential late-stage branch point or conversion within the Class III alkaloids. organic-chemistry.org
Synthetic Chemistry Approaches to Himgaline and Analogues
Strategic Disconnections and Retrosynthetic Analysis
Retrosynthetic analysis of himgaline involves breaking down the complex target molecule into simpler, readily available starting materials through a series of hypothetical disconnections. The inherent complexity of this compound's polycyclic system makes a simple retroanalysis challenging. organic-chemistry.org Pioneering synthetic efforts and subsequent routes have often envisioned this compound arising from key intermediates, such as Galbulimima alkaloid 13 (GB13). publish.csiro.aupitt.eduacs.org This disconnection simplifies the target by addressing the final stages of ring formation and stereochemical installation. Another strategy has involved the retrosynthetic analysis of related aromatic intermediates that could be subsequently reduced to the highly saturated this compound core. nih.govresearchgate.net The rigorous practice of retrosynthetic analysis aims to simplify intricate functional groups to enable more straightforward connections and assemblies. researchgate.net
Total Synthesis Methodologies
The total synthesis of this compound has been achieved through various methodologies, each employing different key reactions and strategies to assemble the complex molecular framework and control stereochemistry.
Pioneering Total Syntheses
Early total syntheses of this compound established foundational approaches to constructing its challenging polycyclic core. Notable pioneering work includes syntheses reported by Chackalamannil and Evans. organic-chemistry.orgacs.orgnih.govresearchgate.netorganic-chemistry.orgcapes.gov.br These routes typically involved iterative, stepwise installation of stereocenters. nsf.govnih.gov The synthesis by Chackalamannil, for instance, started from an advanced fragment and involved several key cyclization steps. organic-chemistry.org The Evans synthesis also built the polycyclic system rapidly. organic-chemistry.org
Key Cyclization and Ring-Forming Reactions (e.g., Intramolecular Diels-Alder, Roskamp Reaction, Michael Addition)
Several crucial cyclization and ring-forming reactions have been employed in the total synthesis of this compound. The intramolecular Diels-Alder reaction has been utilized to efficiently construct the trans-decalin core, often with high stereoselectivity. organic-chemistry.orgcapes.gov.brresearchgate.netacs.orgamazon.comfigshare.comnih.govmit.edu The Roskamp reaction, which involves the reaction between α-diazoesters and aldehydes to form β-ketoesters, has also found application in the synthesis of this compound, specifically in the Evans route to install a necessary β-ketoester moiety. organic-chemistry.orgwikipedia.orguni-hannover.demdpi.com Michael addition reactions, including intramolecular and aza-Michael additions, have been key steps for forming carbon-carbon and carbon-nitrogen bonds necessary for constructing the polycyclic system. acs.orgorganic-chemistry.orgcapes.gov.brcapes.gov.bracs.orgamazon.comfigshare.comnih.govnih.govscispace.com For example, an aza-Michael addition was used in the Chackalamannil synthesis to achieve a desired cyclization. organic-chemistry.orgcapes.gov.br
Stereoselective Control Strategies
Control over the multiple stereocenters in this compound is paramount for a successful total synthesis. Pioneering routes employed various strategies to achieve stereoselectivity. Auxiliary-biased intramolecular Diels-Alder reactions were used to generate specific stereoisomers of the decalin system. organic-chemistry.orgresearchgate.net Substrate-controlled dihydroxylation and stereoselective reductions were also utilized. organic-chemistry.orgamazon.com In some cases, stereochemical outcomes were controlled by the judicious choice of reducing agents, such as the use of sodium triacetoxyborohydride (B8407120) which could form a chelate to a neighboring hydroxyl group, directing hydride delivery to the desired face of a ketone. organic-chemistry.orgcapes.gov.brnih.gov
Expedited and Concise Synthetic Routes
More recent synthetic efforts have focused on developing shorter and more efficient routes to this compound, significantly reducing the number of steps compared to earlier syntheses. nsf.govnih.govscripps.edu These concise approaches aim to facilitate greater access to this compound and related analogues for further study. nih.govresearchgate.net The synthetic burden of accessing this compound has been decreased significantly in some of these newer routes. researchgate.netnsf.govnih.govresearchgate.netchemrxiv.org
Cross-Coupling Strategies
Cross-coupling reactions have emerged as powerful tools in expedited syntheses of this compound and other complex Galbulimima alkaloids. These reactions allow for the efficient formation of carbon-carbon bonds between different molecular fragments. Strategies involving the cross-coupling of high fraction aromatic building blocks, followed by stereoselective reduction, have proven particularly effective in providing concise access to this compound. nih.govresearchgate.netnsf.govnih.govresearchgate.netchemrxiv.org Metallaphotoredox cross-coupling has been identified as a key strategy for the strategic installation of methine stereocenters and the coupling of aryl bromides with siloxycyclopropanes in some concise routes. thieme.de Endo-selective sp3-sp2 cross-coupling has also been reported as a method used in these shorter syntheses. nih.govresearchgate.net
Iterative Stereoselective Reductions
Iterative stereoselective reduction of multiple correlated carbons has been a key strategy in the synthesis of this compound and related Galbulimima alkaloids. nih.govnsf.gov One approach involves the stereoselective reduction of prochiral carbons within a high fraction aromatic (FAr) intermediate to generate the numerous tetrahedral stereocenters present in the complex alkaloid this compound, which has a high fraction sp3 (Fsp3) character. nih.govnsf.gov This strategy is reminiscent of classical alkaloid syntheses where reduction converted simpler aromatic precursors into complex, high Fsp3 alkaloids, although controlling stereochemistry in the earliest examples was a challenge. nih.gov
In one concise synthesis, nine prochiral carbons of a high FAr intermediate were converted into nine new stereocenters (eight carbon, one nitrogen) in three steps through a relay of increasing stereochemical information via simple reductions. nih.govnsf.gov The final stereogenic methine C–H was installed using a one-step protocol previously demonstrated in an earlier synthesis of this compound. nih.govnsf.gov This iterative reduction approach, following cross-coupling of aromatic building blocks, significantly reduces the synthetic burden compared to prior, longer routes. nih.govnsf.govnih.govresearchgate.net
Asymmetric Synthetic Approaches
Asymmetric synthetic approaches to this compound aim to control the stereochemistry of the multiple chiral centers during the synthesis, often leading to enantiomerically enriched products. While specific details solely focused on asymmetric synthesis of this compound from the search results are limited within the provided context, the broader field of asymmetric synthesis, including techniques like asymmetric intramolecular homologation and palladium-catalyzed asymmetric arylation, is relevant to the construction of complex chiral molecules like alkaloids. researchgate.net The total synthesis of (-)-himgaline has been reported, involving a highly enantioselective synthesis of its congener (-)-GB 13 as a key intermediate. nih.gov A decarboxylative aza-Michael reaction of a hexacyclic lactone precursor under acidic conditions, followed by basic workup, yielded (-)-GB 13 enantioselectively. nih.gov Subsequent cyclization of (-)-GB 13 to oxothis compound under acidic conditions, followed by an internally coordinated sodium triacetoxyborohydride reduction, furnished (-)-himgaline as the exclusive product. nih.gov Another synthetic strategy adapted from the proposed biosynthesis involves a linear precursor undergoing successive intramolecular Diels-Alder, Michael, and imine aldol (B89426) cyclizations to form the polycyclic alkaloid core, a strategy that can be applied to the synthesis of this compound and related alkaloids. researchgate.netacs.org
Synthesis of Structural Analogues and Derivatives
The synthesis of structural analogues and derivatives of this compound is crucial for exploring the chemical space around this complex scaffold and investigating structure-activity relationships. nih.govnsf.gov The concise synthetic routes developed for this compound facilitate access to this chemical space. nih.govnsf.govnih.govresearchgate.net
Derivatization Strategies for Chemical Space Exploration
Derivatization strategies for this compound and its synthetic intermediates allow for the exploration of chemical space by introducing variations to the core structure. The ability to rapidly access the high complexity and Fsp3 character of this compound through efficient syntheses enables extensive exploration and biological interrogation of the Galbulimima alkaloid space. nih.govnsf.govnih.govresearchgate.net Strategies may involve modifications of functional groups or the introduction of new substituents on the this compound scaffold or its precursors. While specific examples of this compound derivatization are not detailed in the provided results, the general principle of exploring chemical space through derivatization is highlighted in the context of natural product synthesis and the development of analogues with potentially altered properties. acs.orgresearchgate.net
Pharmacological Research Directions: Mechanistic Investigations and Target Identification
Historical Preclinical Observations and Initial Pharmacological Screens
Historically, extracts from Galbulimima belgraveana have been noted for their biological properties, leading to the isolation and characterization of numerous alkaloids, including Himgaline. nih.govnsf.govthieme-connect.de Initial pharmacological screens of various Galbulimima alkaloids in mammals have indicated a range of physiological or behavioral changes. nih.govnsf.govchemrxiv.org Class III alkaloids, which include this compound, have been described as possessing antispasmodic activity. nih.govnsf.gov In contrast, other classes of Galbulimima alkaloids, such as Class I (represented by Himbacine), have shown effects on parameters like heart rate, blood pressure, or muscle spasm. nih.govnsf.govchemrxiv.org Himbacine, a more extensively studied congener, is known for its potent antagonism of muscarinic acetylcholine (B1216132) receptors (mAChRs), particularly the M2 subtype. nih.govnsf.govchemrxiv.org This activity has led to its exploration for potential therapeutic applications related to conditions involving muscarinic receptor modulation. chemrxiv.org While Himbacine's pharmacological profile has been relatively well-documented, the specific preclinical observations and initial pharmacological screens focused solely on this compound are less extensively reported in the provided literature, with some sources indicating that the biological properties of this compound and related complex congeners remain largely unexplored. pitt.eduamazon.sa However, preliminary data suggests that high-affinity biomolecular targets for class III alkaloids may be found among human neuronal receptors. thieme.de
Mechanistic Studies at Molecular and Cellular Levels
Understanding the precise molecular and cellular mechanisms by which this compound exerts its reported antispasmodic effect or any other biological activities is a critical area of investigation. While detailed studies specifically on this compound's mechanism are limited in the provided information, research on related Galbulimima alkaloids, particularly Himbacine, provides insights into the potential types of mechanisms relevant to this class of compounds. Mechanistic studies at the molecular and cellular levels typically involve probing the interaction of a compound with specific biological targets, assessing its impact on intracellular signaling cascades, and evaluating its functional effects in cellular systems. pharmaron.comuc.edu
Receptor Binding Studies
Receptor binding studies are fundamental in identifying the primary molecular targets of a compound. These studies assess the affinity of a ligand for specific receptors, often using techniques like radioligand binding assays. pharmaron.commdpi.com While specific receptor binding data for this compound were not detailed in the provided search results, studies on the related alkaloid Himbacine have demonstrated its binding to muscarinic acetylcholine receptors. Himbacine has shown affinity for M1, M2, M3, M4, and M5 muscarinic receptor subtypes, exhibiting notable potency and selectivity for the M2 and M4 receptors. nih.govnsf.govresearchgate.net The dissociation constant (Kd) values for Himbacine binding to cloned human muscarinic receptor subtypes have been reported as follows: hM2 = 4 nM, hM4 = 7 nM, hM3 = 59 nM, hM1 = 83 nM, and hM5 = 296 nM. researchgate.net Himbacine also binds to M2 receptors in rat heart and brain stem with Kd values of 6.9 nM and 4.6 nM, respectively. researchgate.net These findings for Himbacine highlight the importance of investigating muscarinic receptors as potential targets for other Galbulimima alkaloids, including this compound, given their structural relatedness.
Modulatory Effects on Signal Transduction Pathways
Upon binding to a receptor, a compound can trigger or modulate intracellular signal transduction pathways, cascades of molecular events that ultimately lead to a cellular response. nih.govwikipedia.orgkhanacademy.org These pathways often involve a series of protein interactions, phosphorylations, and the generation of second messengers. nih.govkhanacademy.orgyoutube.com While the specific signal transduction pathways modulated by this compound are not described in the provided information, the activity of related alkaloids like Himbacine at GPCRs such as muscarinic receptors implies an influence on the downstream signaling cascades linked to these receptors. nih.govnsf.gov Further research would be required to elucidate the specific pathways affected by this compound.
Cellular Assays for Functional Characterization
Cellular assays are essential tools for characterizing the functional effects of a compound in a biological context. These assays can measure a variety of cellular responses, including changes in cell viability, proliferation, migration, intracellular calcium levels, or the activation of specific signaling molecules. pharmaron.comlabmanager.combioascent.comnih.gov Functional assays can also be used to assess the agonistic or antagonistic activity of a compound at a particular receptor. nih.gov Although specific examples of cellular assays used for the functional characterization of this compound were not found in the provided snippets, general approaches in cellular pharmacology include cell-based functional assays, phenotypic screening, and target engagement studies. pharmaron.combioascent.comvipergen.com Assays involving tissues known to express relevant receptors, such as guinea-pig ileal longitudinal muscle and electrically stimulated left atrium used in studies of Himbacine, can also provide valuable functional data. nih.gov
Structure-Activity Relationship (SAR) Studies for this compound and Related Alkaloids
Structure-Activity Relationship (SAR) studies are crucial for understanding how variations in chemical structure influence the biological activity of a series of compounds. wikipedia.orgcollaborativedrug.com By synthesizing or isolating structurally related analogs and evaluating their pharmacological properties, researchers can identify key structural features responsible for specific activities and optimize compounds for desired effects. wikipedia.orgcollaborativedrug.com SAR studies have been conducted within the Galbulimima alkaloid family to explore the relationship between their diverse structures and their neuroactive properties. nih.govscispace.comillinois.edu The Galbulimima alkaloids are classified into different classes based on the connectivity between their piperidine (B6355638) and decalin core structures, and this structural diversity contributes to their varied biological effects. nih.govnsf.govescholarship.org this compound's unique hexacyclic structure as a class III alkaloid distinguishes it from other members like the class I alkaloid Himbacine. nih.govnsf.govescholarship.org
Correlation of Structural Modifications with Biological Effects
SAR studies on Galbulimima alkaloids have provided insights into how structural modifications impact their activity, particularly at muscarinic receptors in the case of Himbacine and its analogs. nih.gov These studies have shown that even subtle changes in the alkaloid structure can significantly alter their receptor binding affinity and selectivity. For instance, the reduction of a double bond linking the decalin and piperidine rings in dihydrohimbacine resulted in a near abolition of its selectivity for the M2 muscarinic receptor. nih.gov Similarly, the removal of the N-methyl group in Himbacine to form Himbeline was associated with reduced selectivity. nih.gov The orientation of the methyl group in the piperidine ring has also been suggested to play a role in selectivity. nih.gov While these specific correlations pertain to Himbacine and its derivatives, they highlight the principle that the distinct structural features of this compound, including its unique ring system and stereochemistry, are expected to confer a specific pharmacological profile that may differ from other Galbulimima alkaloids. Further SAR studies focusing on this compound and its closely related congeners would be necessary to establish definitive correlations between specific structural elements and its biological effects, such as its reported antispasmodic activity. The exploration of the chemical space related to Galbulimima alkaloids and the correlation of structure and function are ongoing areas of research. researchgate.net
Compound Table
| Compound Name | PubChem CID |
| This compound | 101297601 |
| Himbacine | 6089 |
| Himbeline | Not found |
| Dihydrohimbacine | Not found |
| GB13 | Not found |
| GB18 | Not found |
Interactive Data Table: Himbacine Binding Affinity to Cloned Human Muscarinic Receptors
| Receptor Subtype | Kd (nM) |
| hM2 | 4 |
| hM4 | 7 |
| hM3 | 59 |
| hM1 | 83 |
| hM5 | 296 |
Note: This table presents data for Himbacine as an example of receptor binding studies conducted on related Galbulimima alkaloids. Specific binding data for this compound was not available in the provided sources.
Analytical Methodologies for Himgaline Characterization and Quantification in Research
Chromatographic Techniques for Isolation and Purity Assessment
Chromatography plays a fundamental role in the research of himgaline, enabling the separation of the target compound from complex mixtures and the evaluation of its purity. Various chromatographic methods are employed depending on the scale and objective of the separation.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a widely used technique in chemical analysis due to its versatility, sensitivity, and ability to separate complex mixtures. In the context of natural product research and synthesis, HPLC is invaluable for both the isolation and purity assessment of compounds like this compound. HPLC offers high-resolution separation, which is critical for distinguishing the target compound from structurally similar impurities or byproducts generated during synthesis researchgate.net. The high sensitivity of HPLC allows for the detection and quantification of components present at low concentrations, ensuring accurate assessment of sample purity researchgate.net. Different detection modes, such as UV-Vis and mass spectrometry (MS), can be coupled with HPLC to provide comprehensive insights into sample composition researchgate.net.
In the synthesis of this compound, chromatography has been utilized to remove reduction byproducts, highlighting its importance in obtaining pure material scribd.com. Assessing the purity of complex molecules often requires peak purity analysis using techniques like Diode Array Detection (DAD) data combined with MS detection in HPLC caymanchem.com. This is particularly challenging for structurally similar compounds caymanchem.com. Research has shown that spectral peak purity analysis using DAD can sometimes yield false negatives if the impurity has high spectral similarity to the main compound or is present at a very low level caymanchem.com.
Gas Chromatography (GC)
Gas Chromatography (GC) is another powerful separation technique applicable in the analysis of volatile or semi-volatile compounds. While less commonly cited for this compound specifically compared to HPLC or spectroscopic methods in the provided results, GC is a standard technique for assessing the purity of various compounds, particularly low-molecular weight species scribd.com. For reactive compounds, direct injection GC can be an ideal methodology as it avoids the use of protic solvents that might cause degradation. Derivatization can also be employed to make compounds more suitable for GC analysis.
Spectrometric Methods for Qualitative and Quantitative Analysis
Spectrometric techniques provide essential information about the structure, identity, and quantity of this compound. These methods are often used in conjunction with chromatographic separations.
Mass Spectrometry (MS)
Mass Spectrometry (MS) is an indispensable tool for the structural elucidation, identification, and quantification of chemical compounds, including complex alkaloids like this compound scribd.com. MS provides accurate molecular weight information and, through fragmentation techniques (tandem MS), yields characteristic fragment ions that help in piecing together the molecular structure. This is particularly useful for identifying unknown compounds and confirming the identity of synthesized products. MS can be coupled with chromatographic techniques like LC (LC-MS) or GC (GC-MS) to provide hyphenated methods that combine separation with detailed structural analysis scribd.com. Quantitative analysis of specific ions or compounds can be effectively performed using tandem MS, such as triple-quadrupole (QQQ) or quadrupole-time-of-flight (Q-ToF) systems. MS imaging techniques can also be used to study the spatial distribution of alkaloids in plant tissues. Early characterization of Galbulimima alkaloids, including this compound, utilized mass spectrometric fragmentation data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the detailed structural determination and characterization of organic molecules. For complex natural products like this compound, NMR provides comprehensive information about the connectivity of atoms, functional groups, and stereochemistry. Both proton (¹H NMR) and carbon (¹³C NMR) spectroscopy are routinely used, often complemented by two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) to fully assign signals and confirm structural assignments.
Advanced Analytical Techniques in Synthetic Process Monitoring
Monitoring chemical synthesis is crucial for optimizing reaction conditions, understanding reaction kinetics, and ensuring the quality and reproducibility of the final product. Advanced analytical techniques enable real-time or near-real-time analysis of reaction mixtures.
Hyphenated techniques, such as LC-NMR-MS, combine the separation power of chromatography with the structural information from NMR and MS, providing a comprehensive platform for analyzing complex reaction mixtures and identifying intermediates and byproducts. NMR spectroscopy can be used for reaction monitoring, particularly in flow synthesis systems, allowing for rapid and reproducible analysis. While flow NMR may have limitations in sensitivity compared to other techniques, it provides excellent structural information for analyzing reaction products.
Future Research Perspectives in Himgaline Chemistry and Biology
Advancements in Stereocontrolled and Convergent Synthesis
The structural complexity of himgaline, characterized by elaborate bond networks and dense stereochemistry, has historically made its synthesis challenging. nih.govnsf.govresearchgate.net Previous synthetic routes often relied on iterative, stepwise installations of multiple methine stereocenters. nih.govresearchgate.net However, recent advancements have significantly reduced the synthetic burden. nih.govresearchgate.net
A notable development is a concise synthesis that decreases the number of steps to nearly one-third of prior best methods (7–9 steps versus 19–31 steps). nih.govresearchgate.netchemrxiv.org This approach utilizes cross-coupling of high fraction aromatic (FAr) building blocks followed by complete, stereoselective reduction to high-fraction sp3 (Fsp3) products. nih.govresearchgate.netchemrxiv.org This strategy allows for a more efficient exploration of the chemical space around this compound. scripps.edunih.govresearchgate.net
Future research should focus on further refining these stereocontrolled and convergent approaches. Key areas include:
Developing even more concise and efficient routes to this compound and its analogues.
Exploring novel catalytic methods for stereoselective transformations.
Designing synthetic strategies that enable facile access to diverse stereoisomers and structural variations of this compound for biological evaluation.
Leveraging insights from chemical space analysis to guide synthetic planning towards biologically relevant regions. nih.govresearchgate.net
Table 1 compares the efficiency of a recent concise synthesis with a prior method.
| Synthesis Method | Number of Steps |
| Prior Best (Formal, Racemic) | 19 nih.gov |
| Recent Concise Synthesis (Racemic) | 7–9 nih.govresearchgate.net |
Comprehensive Exploration of Biological Targets and Signaling Networks
While this compound has been noted for potential antispasmodic properties, the precise biological targets and the signaling networks it influences are not fully elucidated. scripps.edunih.gov Research indicates that Galbulimima alkaloids, including this compound, exhibit diverse and profound biological effects in mammals, yet only a single target (muscarinic acetylcholine (B1216132) receptor M2 for himbacine) has been defined for a related alkaloid. nsf.govnih.govnih.gov Class III alkaloids like this compound and himbadine (B1494877) have shown antispasmodic activity in assays for anti-muscarinic activity, but unlike himbacine, they did not share the tachycardia effect. nih.gov
Future research should prioritize:
Identifying the specific protein targets that this compound interacts with using advanced biochemical and cell-based assays.
Mapping the downstream signaling pathways affected by this compound binding.
Investigating the potential interactions of this compound with other receptor systems, particularly those in the central nervous system, given the reported neuroactive effects of Galbulimima bark extracts. scripps.edunih.gov
Utilizing "-omics" approaches (e.g., proteomics, metabolomics) to gain a holistic understanding of cellular responses to this compound.
Exploring the potential for polypharmacology, where this compound may interact with multiple targets to exert its effects.
Integration of Cheminformatics and Machine Learning in Chemical Space Navigation
Cheminformatics and machine learning are increasingly valuable tools in modern drug discovery. neovarsity.orgresearchgate.netnih.govamazon.comnih.gov These approaches can aid in navigating the vast chemical space and identifying potential candidates with desired properties. neovarsity.orgresearchgate.netamazon.comnih.gov For this compound, integrating these techniques can accelerate the discovery of novel analogues with improved activity or selectivity.
Future research should leverage cheminformatics and machine learning by:
Developing computational models to predict the biological activity and potential targets of this compound analogues based on their structural features. nih.govnih.gov
Using chemical space analysis to design targeted libraries of this compound derivatives for synthesis and biological screening. nih.govresearchgate.net
Applying machine learning algorithms to analyze complex biological data generated from this compound studies, such as high-throughput screening results or "-omics" data, to identify patterns and potential mechanisms of action. nih.govnih.gov
Utilizing in silico methods for predicting pharmacokinetic and pharmacodynamic properties of this compound and its analogues.
Figure 1 illustrates how cheminformatics and machine learning can be integrated into the this compound research pipeline.
| Stage of Research | Cheminformatics/Machine Learning Application |
| Target Identification | Predicting potential protein targets based on structural similarity. nih.govnih.gov |
| Analogue Design | Generating novel structures with predicted desirable properties. nih.govnih.gov |
| Synthesis Planning | Identifying efficient synthetic routes to target molecules. researchgate.net |
| Biological Data Analysis | Interpreting complex biological assay results. nih.govnih.gov |
| ADME/Tox Prediction | Estimating absorption, distribution, metabolism, excretion, and toxicity. |
Development of Novel Analogues for Mechanistic Probes
Synthesizing novel this compound analogues is crucial for understanding the structure-activity relationships and developing mechanistic probes. nih.gov By systematically modifying the this compound scaffold, researchers can identify the key structural features responsible for its biological effects and gain insights into its interaction with biological targets. nih.gov
Future research should focus on:
Synthesizing a diverse range of this compound analogues with specific structural modifications.
Designing and synthesizing activity-based probes or affinity probes based on the this compound scaffold to directly label and isolate its biological targets. rsc.orgnih.gov
Developing fluorescent or radiolabeled analogues for imaging and tracing studies to understand the distribution and localization of this compound in biological systems.
Creating simplified analogues that retain key biological activity to facilitate further synthetic and biological studies.
Role in Advancing Natural Product Drug Discovery Methodologies
Research into this compound, as a complex natural product, can contribute to the broader advancement of natural product drug discovery methodologies. nih.govnih.govscirp.orgresearchgate.netmdpi.com The challenges encountered and overcome during this compound research, particularly in synthesis and target identification, can provide valuable lessons and drive the development of new techniques applicable to other natural products. nih.govnih.govscirp.orgresearchgate.netmdpi.com
Future research should aim to:
Publish detailed accounts of successful synthetic strategies and methodological advancements developed during this compound research to benefit the wider synthetic chemistry community. nih.govresearchgate.netchemrxiv.org
Share protocols and findings related to the biological evaluation and target identification of this compound to contribute to the understanding of complex natural product bioactivity. nih.govnih.gov
Explore innovative approaches for the isolation and characterization of this compound and other low-abundance natural products from their native sources. nih.gov
Investigate the potential for synergistic effects between this compound and other compounds found in Galbulimima bark extracts, which could inform the development of combination therapies or standardized extracts. nih.gov
By pursuing these research perspectives, the scientific community can unlock the full potential of this compound, from developing more efficient synthetic routes to identifying its precise biological roles and contributing to the broader field of natural product drug discovery.
Q & A
Q. How can researchers critically evaluate the novelty of this compound-related findings against existing literature?
- Methodological Answer : Perform citation network analysis using tools like CiteSpace to map knowledge gaps. Apply the PICO framework (Population, Intervention, Comparison, Outcome) to structure literature reviews. Flag studies with small sample sizes (n < 3) or lacking statistical power as low-evidence sources .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
